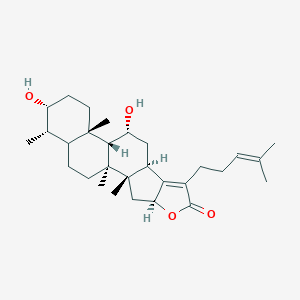

16-Deacetylfusidic Acid gamma-Lactone

Description

Contextualization of 16-Deacetylfusidic Acid γ-Lactone within the Fusidic Acid Metabolic Landscape

Fusidic acid is a steroidal antibiotic primarily known for its activity against Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov Its mechanism of action involves the inhibition of protein synthesis through binding to the elongation factor G (EF-G). nih.govnih.gov The metabolic fate of fusidic acid varies significantly between mammalian systems and microbial biotransformation.

In mammals, fusidic acid is primarily metabolized in the liver. The main pathways involve phase I metabolism, predominantly mediated by the cytochrome P450 enzyme CYP3A4, and subsequent phase II metabolism, which includes glucuronide conjugation. nih.govnih.govasm.org Key mammalian metabolites include 3-didehydrofusidic acid and fusidic acid 21-O-glucuronide conjugate. nih.gov

In contrast, microbial systems employ different metabolic routes, leading to a diverse array of derivatives. researchgate.net Microorganisms have been shown to mediate hydroxylation, oxidation, and deacetylation of the fusidic acid structure. researchgate.net It is within this context of microbial biotransformation that 16-Deacetylfusidic Acid γ-Lactone is formed. This specific metabolite arises from the deacetylation of the C-16 position on the fusidic acid molecule, which is then followed by a spontaneous intramolecular cyclization to form a stable five-membered γ-lactone ring. researchgate.net This transformation highlights a key difference between mammalian and microbial metabolic capabilities concerning fusidic acid.

The table below summarizes the key metabolic pathways for fusidic acid.

| Metabolic System | Primary Transformation | Key Metabolites |

| Mammalian | Oxidation (Phase I), Glucuronidation (Phase II) | 3-Didehydrofusidic acid, Fusidic acid 21-O-glucuronide |

| Microbial | Hydroxylation, Oxidation, Deacetylation | 7β-hydroxyfusidic acid, 6β-hydroxyfusidic acid, 16-Deacetylfusidic Acid γ-Lactone |

Overview of γ-Lactone Structural Class in Chemical Biology Research

The γ-lactone structural motif is a prevalent feature in a vast number of natural and synthetic compounds. A γ-lactone is a cyclic ester with a five-membered ring, formed from the intramolecular esterification of a corresponding hydroxycarboxylic acid. britannica.comwikipedia.org This structural class is of significant interest in chemical biology due to the wide spectrum of biological activities its members exhibit. researchgate.netmdpi.comresearchgate.net

γ-Lactones are found in various natural sources, including plants and microorganisms, and are often responsible for the aromatic and flavor properties of fruits and foods. mdpi.comchemicalbull.com Beyond their sensory roles, compounds containing a γ-lactone ring have demonstrated a variety of pharmacological effects. researchgate.net Research has identified γ-lactones with antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netmdpi.comnih.gov The biological activity is often linked to the chemical reactivity of the lactone ring, which can interact with biological nucleophiles such as enzymes. nih.gov

The diverse bioactivities of γ-lactones have made them attractive targets for chemical synthesis and modification. researchgate.net Their study provides insights into natural product function and offers scaffolds for the development of new therapeutic agents. mdpi.com

The following table lists examples of biological activities associated with the γ-lactone class.

| Biological Activity | Example Compound Class/Observation |

| Antimicrobial | Sesquiterpene lactones show broad-spectrum potential. nih.gov |

| Anticancer | Epoxy compounds like glaucolide and hirsutinolide show high activity. researchgate.net |

| Anti-inflammatory | Terpenoid lactones are known for this activity. mdpi.com |

| Antimalarial | Vernopicrin is a notable example. researchgate.net |

| Flavor & Fragrance | Contribute to coconut, peach, and other fruit flavors. chemicalbull.comwikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4701-54-6 |

|---|---|

Molecular Formula |

C29H44O4 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(1S,2S,4S,9R,11R,12S,13S,16R,17S,18S)-11,16-dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one |

InChI |

InChI=1S/C29H44O4/c1-16(2)8-7-9-18-24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)33-26(18)32/h8,17,19-23,25,30-31H,7,9-15H2,1-6H3/t17-,19-,20-,21+,22+,23-,25-,27-,28-,29-/m0/s1 |

InChI Key |

WESBIDUQKXCXGS-WLLXWWBMSA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC5C4=C(C(=O)O5)CCC=C(C)C)C)O)C |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@H]5C4=C(C(=O)O5)CCC=C(C)C)C)O)C |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC5C4=C(C(=O)O5)CCC=C(C)C)C)O)C |

Synonyms |

29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid, 3α,11α,16β-trihydroxy-γ-Lactone; 16-Deacetylfusidic Acid γ-Lactone; Sodium Fusidate Impurity K |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of 16 Deacetylfusidic Acid γ Lactone

Identification as a Microbial Metabolite of Fusidic Acid

Scientific investigations have established that 16-Deacetylfusidic Acid γ-Lactone is a key metabolite formed when fusidic acid is exposed to specific microbial environments. cymitquimica.comusbio.net This transformation is a mechanism of resistance for some bacteria, rendering the antibiotic inactive. nih.gov The resulting compound is characterized by the removal of an acetyl group and the subsequent formation of a lactone ring, a structural change confirmed through various spectroscopic methods. nih.gov

Formation via Biotransformation Processes in Specific Microorganisms (e.g., Streptomyces lividans)

The biotransformation of fusidic acid into 16-Deacetylfusidic Acid γ-Lactone is notably carried out by several species of the genus Streptomyces, with Streptomyces lividans being a well-documented example. nih.govuni-osnabrueck.de This bacterium secretes an extracellular enzyme that initiates the modification process. nih.gov This enzymatic action is a defense strategy employed by the microorganism against the antibiotic properties of fusidic acid. nih.govnih.gov

Table 1: Microbial Biotransformation of Fusidic Acid

| Microorganism | Precursor Compound | Metabolite Formed |

| Streptomyces lividans 66 | Fusidic Acid | 16-Deacetylfusidic Acid γ-Lactone |

Precursors and Metabolic Pathways Leading to 16-Deacetylfusidic Acid γ-Lactone Formation

The metabolic pathway for the formation of 16-Deacetylfusidic Acid γ-Lactone from its precursor, fusidic acid, is a specific, enzyme-catalyzed process.

The key steps in this pathway are:

Deacetylation : The process begins with an enzyme, specifically a fusidic acid esterase, which removes the acetyl group from the C-16 position of the fusidic acid molecule. nih.gov

Lactonization : The removal of the acetyl group results in an unstable intermediate, 16-deacetylfusidic acid. This intermediate rapidly undergoes a spontaneous intramolecular cyclization, forming a stable γ-lactone ring between the carboxyl group at C-21 and the hydroxyl group at C-16. nih.govnih.gov

This enzymatic conversion has been studied in detail in Streptomyces lividans 66. The responsible esterase was isolated and characterized, revealing an apparent molecular mass of 48 kDa and optimal activity at a pH range of 6.0 to 9.0 and temperatures between 45 and 55 degrees Celsius. nih.gov

Table 2: Enzyme Characteristics in Streptomyces lividans 66

| Enzyme | Action | Apparent Molecular Mass | Optimal pH | Optimal Temperature |

| Fusidic Acid Esterase | Removes acetyl group at C-16 | 48 kDa | 6.0 - 9.0 | 45 - 55 °C |

Biosynthetic and Enzymatic Mechanisms of γ Lactone Formation

Enzymology of Lactone Ring Closure in Natural Product Biosynthesis

The cyclization of a linear precursor to form a stable lactone ring is an enzymatically controlled process. This involves the intramolecular esterification of a hydroxyl group and a carboxylic acid function within the same molecule.

A well-studied example of an enzyme catalyzing γ-lactone ring formation is Senescence Marker Protein-30 (SMP30), which also functions as a gluconolactonase (GNL). nih.gov This enzyme is pivotal in the biosynthesis of L-ascorbic acid (Vitamin C) in animals. researchgate.netnih.govpnas.org SMP30/GNL catalyzes the formation of the γ-lactone ring of L-gulonate. nih.gov Purified SMP30 from rat liver has demonstrated lactonase activity towards various aldonolactones, including D- and L-gulono-γ-lactone, requiring cofactors such as Zn²⁺ or Mn²⁺. researchgate.netnih.gov The reaction involving L-gulono-γ-lactone is the second to last step in the synthesis of L-ascorbic acid. pnas.org The essential role of SMP30 in this pathway was confirmed in knockout mice, which were unable to produce ascorbic acid and exhibited scurvy-like symptoms when fed a vitamin C-deficient diet. researchgate.netpnas.org

While the specific enzymes responsible for the formation of the γ-lactone in 16-Deacetylfusidic Acid have not been fully elucidated in the provided search results, the action of SMP30/GNL provides a well-documented model for such a cyclization.

The three-dimensional structure of enzymes that form lactone rings is key to understanding their catalytic mechanism. The crystal structure of mouse SMP30/GNL has revealed important features of its active site. nih.gov The substrate-binding pocket is specifically designed to recognize monosaccharide molecules. nih.govresearchgate.net A divalent metal ion and polar residues within the active site interact with the hydroxyl groups of the substrate. nih.govresearchgate.net

A unique feature of mouse SMP30/GNL is a "lid loop" that covers the substrate-binding cavity. nih.gov This structural element is thought to force the substrate, L-gulonate, to adopt a folded conformation, which facilitates the formation of the γ-lactone ring. nih.govresearchgate.net This is in contrast to other related enzymes where the active site is more open to the solvent. nih.gov

| Enzyme Feature | Description | Reference |

| Substrate Recognition | The binding pocket is tailored to specifically recognize monosaccharide-like molecules. | nih.gov, researchgate.net |

| Active Site Components | Contains a divalent metal ion and polar amino acid residues that interact with substrate hydroxyl groups. | nih.gov, researchgate.net |

| Lid Loop | A structural loop that covers the substrate-binding cavity, promoting a folded substrate conformation conducive to lactonization. | nih.gov, researchgate.net |

Microbial Biosynthesis Pathways for γ-Lactones

Microorganisms are a rich source of γ-lactones, employing diverse biosynthetic strategies to produce these compounds. These pathways can be broadly categorized into de novo synthesis and biotransformation routes.

De Novo Biosynthesis: In this pathway, microorganisms synthesize γ-lactones from simple carbon sources like sugars. mdpi.comdoaj.org This process involves the biosynthesis of fatty acids, followed by modifications to introduce a hydroxyl group at a specific position. The resulting hydroxy fatty acid is then shortened through the β-oxidation pathway until a precursor of the correct chain length is formed, which then undergoes spontaneous or enzyme-catalyzed lactonization. researchgate.net Microorganisms known to perform de novo biosynthesis of γ-lactones include the filamentous fungus Ashbya gossypii and the yeast Yarrowia lipolytica. mdpi.comdoaj.org

Biotransformation: This route involves the conversion of a precursor molecule, typically a hydroxy fatty acid, into a γ-lactone. mdpi.comdoaj.org This is the more common and commercially exploited method for microbial lactone production. mdpi.com For instance, the yeast Yarrowia lipolytica is widely used for the biotransformation of ricinoleic acid (a hydroxy fatty acid from castor oil) into γ-decalactone. nih.govmdpi.com The process relies on the yeast's β-oxidation machinery to shorten the carbon chain of the precursor to the desired length before lactonization occurs. nih.govnih.gov While efficient, this method is dependent on the availability of suitable hydroxy fatty acid substrates, which can be a limitation. mdpi.comdoaj.org

To improve the efficiency and yield of microbial γ-lactone production, various genetic and metabolic engineering strategies have been developed. These approaches aim to optimize the metabolic pathways involved in both de novo synthesis and biotransformation. nih.gov

In Yarrowia lipolytica, a popular host for producing γ-decalactone, metabolic engineering has focused on several key areas: nih.govacs.org

Engineering the Hydroxylation Pathway: Introducing enzymes that can hydroxylate more abundant non-hydroxylated fatty acids to create the necessary precursors for lactone formation. acs.orgnih.gov

Modifying the β-Oxidation Pathway: Fine-tuning the β-oxidation cycle to control the chain length of the fatty acid intermediates, thereby directing the synthesis towards a specific lactone. nih.govacs.org This can involve the deletion or overexpression of genes encoding specific acyl-CoA oxidases. nih.gov

Optimizing the Lactonization Step: Ensuring the efficient conversion of the final hydroxy fatty acid precursor to the desired γ-lactone. acs.org

For de novo biosynthesis, engineering efforts in organisms like Ashbya gossypii have focused on enhancing the flux through fatty acid biosynthesis and tailoring the β-oxidation pathway to achieve high yields of specific lactones from simple sugars like glucose. acs.orgresearchgate.net

| Strategy | Organism Example | Goal | Reference |

| Engineering Hydroxylation | Yarrowia lipolytica | Enable use of non-hydroxylated fatty acids as substrates. | nih.gov, acs.org |

| Modifying β-Oxidation | Yarrowia lipolytica | Control fatty acid chain length for specific lactone production. | acs.org, nih.gov |

| Enhancing De Novo Synthesis | Ashbya gossypii | Increase lactone production from simple sugars. | researchgate.net, acs.org |

Analytical Methodologies for Characterization and Detection of 16 Deacetylfusidic Acid γ Lactone

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental in separating 16-Deacetylfusidic Acid γ-Lactone from the active pharmaceutical ingredient (API), Fusidic Acid, and other related impurities. These techniques offer the high resolution required for complex mixtures found in bulk drug substances and final dosage forms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fusidic Acid and its impurities. scielo.br Reversed-phase HPLC (RP-HPLC) methods are particularly effective and widely used. oup.com

A validated, stability-indicating RP-HPLC method has been developed for the simultaneous quantification of impurities of both fusidic acid and betamethasone-17-valerate (B13397696) in a cream formulation. nih.govbohrium.com This method utilizes a C18 column (150 mm × 4.6 mm, 3 µm particles) with the column temperature maintained at 40°C. nih.govbohrium.com Detection is commonly performed using a UV detector set at 235 nm. oup.comnih.gov A gradient elution program is often employed to achieve optimal separation of all components. For instance, a mobile phase system consisting of two different mixtures of methanol, phosphoric acid, water, and acetonitrile (B52724) can effectively resolve the API from its impurities, including the γ-lactone. nih.govbohrium.com

First-derivative UV spectrophotometry has also been explored as a simple and rapid method for the determination of fusidic acid, measuring the derivative absorption spectrum to discriminate against broad spectral bands from excipients. ekb.egsci-hub.se

Table 1: Example of HPLC Method Parameters for Fusidic Acid Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) nih.govoup.com |

| Mobile Phase A | 16:21:21:42 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, water, and acetonitrile nih.govoup.com |

| Mobile Phase B | 24:5:5:66 (v/v/v/v) mixture of methanol, 10 g/L phosphoric acid, water, and acetonitrile nih.govoup.com |

| Flow Rate | 0.7 mL/min nih.govoup.com |

| Column Temperature | 40°C nih.govoup.com |

| Detection Wavelength | 235 nm nih.govoup.com |

| Injection Volume | 50 µL oup.com |

This interactive table summarizes typical parameters for an RP-HPLC method designed for the analysis of fusidic acid and its related impurities.

Photodiode Array (PDA) detectors, also known as Diode Array Detectors (DAD), are frequently used to assess the peak purity of fusidic acid in the presence of its degradation products, ensuring the selectivity of the analytical method. scielo.br

For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is an advanced alternative. This technique offers shorter analysis times and improved resolution compared to conventional HPLC. mdpi.com UHPLC-MS/MS is particularly valuable for identifying and quantifying trace-level impurities. The mass spectrometer provides molecular weight and fragmentation data, which aids in the unequivocal identification of impurities like 16-Deacetylfusidic Acid γ-Lactone, especially when reference standards are unavailable. researchgate.net The serum concentrations of fusidic acid and its analogues in pharmacokinetic studies have been determined using liquid chromatography–tandem mass spectrometry (LC–MS/MS). nih.gov

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, X-ray Crystallography)

Spectroscopic techniques are indispensable for the definitive structural elucidation of 16-Deacetylfusidic Acid γ-Lactone and for distinguishing it from other related fusidic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including ¹H and ¹³C NMR, provides detailed information about the molecular structure. It is a powerful tool for the unambiguous identification and structural confirmation of isolated impurities. researchgate.net

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups within the molecule. The IR spectrum of fusidic acid and its derivatives shows characteristic absorption bands that can be used for identification and comparison between different crystalline forms. nih.govresearchgate.net For instance, major differences in the region of 1600 cm⁻¹ to 1800 cm⁻¹ can be observed between different polymorphic forms of fusidic acid. nih.gov

X-ray Crystallography : This technique provides the precise three-dimensional atomic structure of a crystalline compound. Powder X-ray Diffraction (PXRD) is used to characterize the different crystalline forms (polymorphs) of fusidic acid and its related substances. nih.govgoogle.comgoogle.com It has been used to identify and differentiate between polymorphic Forms I and III of fusidic acid available commercially. nih.gov

Method Validation and Impurity Profiling in Complex Matrices

The development of a comprehensive impurity profile is a regulatory requirement to ensure the safety and efficacy of pharmaceutical products. researchgate.net This involves identifying and quantifying all impurities present in the drug substance and formulated product.

Analytical methods used for impurity profiling must be rigorously validated according to International Conference on Harmonisation (ICH) guidelines. nih.govscielo.br Validation demonstrates that the method is suitable for its intended purpose and includes evaluation of parameters such as:

Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components, including other impurities and excipients. Forced degradation studies under stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) are performed to demonstrate that the method can separate the drug from its degradation products. scielo.brscielo.br

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scielo.br

Accuracy : The closeness of the test results to the true value. scielo.br

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.br For example, one validated RP-LC method for fusidic acid had an LOD of 0.43 μg/mL and an LOQ of 1.31 μg/mL. scielo.brscielo.br

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scielo.br

Such validated methods are then applied in stability studies and routine quality control to monitor the levels of 16-Deacetylfusidic Acid γ-Lactone and other impurities over time and across different batches. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 16-Deacetylfusidic Acid γ-Lactone |

| Acetonitrile |

| Betamethasone-17-valerate |

| Fusidic Acid |

| Methanol |

Chemical Stability and Degradation Pathways of 16 Deacetylfusidic Acid γ Lactone

Hydrolytic Stability of the γ-Lactone Ring Structure

The γ-lactone ring is a cyclic ester and, as such, is susceptible to hydrolysis, which results in the cleavage of the ring to form the corresponding hydroxy carboxylic acid. This reaction can be catalyzed by both acid and base. The stability of 16-deacetylfusidic acid γ-lactone is therefore highly dependent on pH.

While specific kinetic studies on the isolated lactone are not extensively detailed in the available literature, the behavior of its parent compound, fusidic acid, under forced degradation provides significant insight. Fusidic acid demonstrates marked instability in both acidic and alkaline environments. mdpi.com

Acidic Conditions: In the presence of 0.01 M HCl, fusidic acid undergoes extensive degradation. researchgate.net This acidic environment can protonate the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring-opening.

Alkaline Conditions: Saponification, or base-catalyzed hydrolysis, is a primary degradation pathway for lactones. Studies on fusidic acid show significant degradation in 0.001 M NaOH. researchgate.net Under these conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the lactone ring, leading to rapid cleavage. Research has noted that lactonization between the C16-hydroxyl and the C21-carboxylic acid of fusidic acid derivatives can be promoted under certain conditions, implying the reversibility of this process where alkaline conditions would favor the open-ring form. nih.gov

Non-Enzymatic Degradation Mechanisms

Beyond hydrolysis, 16-deacetylfusidic acid γ-lactone is subject to other non-enzymatic degradation pathways, as inferred from stress testing of fusidic acid. These mechanisms include oxidation and photolytic degradation.

Oxidative Degradation: The parent compound, fusidic acid, shows significant degradation when subjected to oxidative stress with 3% hydrogen peroxide (H2O2). mdpi.comresearchgate.net The complex steroidal structure of the lactone derivative contains multiple sites that could be susceptible to oxidation, potentially leading to the formation of various oxidized byproducts.

Photolytic Degradation: When exposed to UV light (e.g., at 254 nm), fusidic acid is shown to degrade. researchgate.netscielo.br This suggests that 16-deacetylfusidic acid γ-lactone may also be photolabile, absorbing UV radiation that can induce photochemical reactions and lead to the decomposition of the molecule.

These findings indicate that to maintain the integrity of 16-deacetylfusidic acid γ-lactone, protection from oxidative agents and light is necessary.

Isomerization Processes and Epimerization at Stereocenters

A significant transformation pathway related to 16-deacetylfusidic acid γ-lactone is epimerization at the C-16 position. Stability studies of fusidic acid formulations have identified 16-epideacetylfusidic acid-21,16-lactone as a major degradation product. maynoothuniversity.ie This compound is a diastereomer (epimer) of 16-deacetylfusidic acid γ-lactone, differing only in the stereochemical configuration at the C-16 carbon.

The formation of this C-16 epimer indicates that an isomerization process occurs under certain conditions. The conversion from the natural 16α-hydroxy configuration to the 16β-hydroxy epimer, followed by lactonization (or epimerization of the pre-formed lactone), is a key degradation pathway. The mechanism for this epimerization is not fully elucidated but is a critical aspect of the compound's stability profile, leading to the formation of a structurally similar impurity. The presence of this epimer complicates the impurity profiling of fusidic acid and related compounds.

Influence of Environmental Factors on Stability

Environmental factors such as pH, temperature, and light have a profound impact on the stability of 16-deacetylfusidic acid γ-lactone, primarily by influencing its rate of formation from fusidic acid and its subsequent degradation.

Influence of pH: As discussed under hydrolytic stability, pH is a critical factor. Forced degradation studies on fusidic acid reveal extreme instability in acidic and alkaline media, with degradation reaching as high as 98% and 95%, respectively. mdpi.com The lactone is formed as a degradation product but is also susceptible to further degradation, particularly ring-opening, under these same conditions. Neutral pH conditions result in comparatively less degradation. researchgate.net

Influence of Temperature and Humidity: While fusidic acid shows relative stability to dry heat (e.g., 50°C for 2 days), the combination of elevated temperature and humidity significantly accelerates degradation. mdpi.com Stability studies conducted under accelerated conditions (40°C and 75% relative humidity) show an increase in the formation of impurities, including 16-epideacetylfusidic acid and its corresponding lactone, 16-epideacetylfusidic acid-21,16-lactone. maynoothuniversity.ie This indicates that temperature and moisture facilitate both the degradation of the parent compound and the epimerization process leading to the epi-lactone.

The table below summarizes findings from forced degradation studies on the parent compound, fusidic acid, which informs the conditions affecting the formation and stability of its lactone derivative.

| Stress Condition | Conditions Applied | Observed Degradation of Fusidic Acid | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.01 M HCl at 60°C | Significant degradation (up to 98%) | mdpi.comresearchgate.net |

| Alkaline Hydrolysis | 0.001 M NaOH at 60°C | Significant degradation (up to 95%) | mdpi.comresearchgate.net |

| Neutral Hydrolysis | Water at 60°C | Degradation observed, less than acidic/alkaline conditions | researchgate.net |

| Oxidative Stress | 3% H₂O₂ at 60°C | Significant degradation (up to 88%) | mdpi.comresearchgate.net |

| Photolytic Stress | UV light (254 nm) at room temperature | Degradation observed | researchgate.netscielo.br |

| Thermal Stress | 50°C for 2 days | No significant degradation | mdpi.com |

| Accelerated Stability | 40°C / 75% RH | Increased formation of 16-epideacetylfusidic acid and its lactone | maynoothuniversity.ie |

Structural Analogs and Derivatives of 16 Deacetylfusidic Acid γ Lactone

Synthesis and Characterization of Modified γ-Lactone Structures and Stereoisomers (e.g., 16-epi-Deacetylfusidic Acid 21,16-Lactone)

The synthesis of 16-Deacetylfusidic Acid γ-Lactone is conceptually straightforward, involving the deacetylation of fusidic acid followed by acidification to promote lactonization. A patent describes the conversion of fusidic acid to this lactone as a key step in the preparation of other derivatives google.com.

A notable stereoisomer of this compound is 16-epi-Deacetylfusidic Acid 21,16-Lactone. This epimer, where the stereochemistry at the C-16 position is inverted relative to the natural configuration, has been identified as an impurity in fusidic acid preparations cleanchemlab.compharmaffiliates.com. Its characterization is crucial for quality control in pharmaceutical manufacturing. While detailed synthetic procedures for the targeted synthesis of the 16-epi form are not extensively published in academic literature, its isolation and identification from fusidic acid batches have been documented maynoothuniversity.ie.

The characterization of these lactone derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the formation of the lactone ring and determining the stereochemistry at C-16. Mass spectrometry is used to verify the molecular weight of the synthesized compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 16-epi-Deacetylfusidic Acid 21,16-lactone | 13011-12-6 | C29H44O4 | 456.7 g/mol |

Structure-Activity Relationship (SAR) Studies for Biochemical Targets

While comprehensive structure-activity relationship (SAR) studies specifically focused on 16-Deacetylfusidic Acid γ-Lactone and its derivatives are limited, broader studies on fusidic acid analogs provide valuable insights. The integrity of the C-21 carboxylic acid is often crucial for the antibacterial activity of fusidic acid nih.gov. The conversion of this carboxylic acid into a lactone ring, as seen in 16-Deacetylfusidic Acid γ-Lactone, significantly alters the molecule's polarity and three-dimensional shape, which would be expected to impact its binding to the primary bacterial target, Elongation Factor G (EF-G).

General SAR studies on fusidic acid have highlighted that modifications to the side chain and the steroid nucleus can modulate biological activity frontiersin.orgnih.govfrontiersin.orgresearchgate.net. For instance, substitution at the C-16 position can influence the antibacterial potency nih.gov. The formation of the γ-lactone ring effectively introduces a bulky, rigid structure at this position, which likely alters the interaction with the binding pocket of EF-G. Further dedicated studies are necessary to fully elucidate the SAR of this specific class of γ-lactone derivatives.

Application of γ-Lactone Derivatives as Synthetic Intermediates and Probes

16-Deacetylfusidic Acid γ-Lactone serves as a valuable synthetic intermediate for the creation of novel fusidic acid derivatives google.com. The lactone ring can be subjected to various chemical transformations, allowing for the introduction of diverse functionalities. For example, the lactone can be opened under specific conditions to reveal a free C-16 hydroxyl group and a C-21 carboxylic acid, which can then be further modified.

The development of photoaffinity-labeled fusidic acid derivatives has been explored to probe the interactions between the antibiotic and its target, EF-G frontiersin.org. While these studies have not explicitly utilized the 16-deacetyl γ-lactone scaffold, the principles could be applied. By incorporating photoreactive groups into the γ-lactone derivatives, it may be possible to create molecular probes to map the binding site of these compounds on their biological targets. Such probes would be invaluable tools for understanding the mechanism of action and for the rational design of new and more potent antibiotics.

Advanced Research Perspectives and Future Directions

Elucidation of Novel Biosynthetic Enzymes and Pathways for Fusidic Acid Metabolites

The formation of 16-deacetylfusidic acid γ-lactone is a critical metabolic transformation of fusidic acid, often mediated by microbial enzymes. Understanding the enzymes and pathways responsible is a key research focus, with implications for drug resistance and the generation of novel bioactive compounds.

The biosynthesis of the parent compound, fusidic acid, in the fungus Fusidium coccineum involves a complex pathway starting from acetyl-CoA, which shares early steps with ergosterol (B1671047) biosynthesis up to the formation of 2,3-oxidosqualene. nih.gov From there, a series of specialized enzymes, including multiple cytochrome P450s and short-chain dehydrogenases/reductases, catalyze the final steps to produce the fusidane scaffold. nih.gov

The conversion of fusidic acid to 16-deacetylfusidic acid γ-lactone involves a two-step process: deacetylation at the C-16 position, followed by an intramolecular cyclization. A pivotal discovery in this area was the identification of a specific extracellular esterase from Streptomyces lividans 66, a bacterium resistant to fusidic acid. nih.gov This 48 kDa enzyme specifically removes the acetyl group at C-16. nih.gov The resulting intermediate, 16-deacetylfusidic acid, is unstable and undergoes a rapid, spontaneous lactonization between the C-16 hydroxyl group and the C-21 carboxylic acid, forming the stable γ-lactone. nih.gov This enzymatic inactivation is a defined resistance mechanism in this microorganism. nih.gov

In addition to specific esterases, other microbial biotransformations of fusidic acid have been noted, including hydroxylations and oxidations, often mediated by cytochrome P450 enzymes. researchgate.net While human metabolism of fusidic acid is primarily handled by the liver enzyme CYP3A4, this typically involves oxidation rather than deacetylation. nih.govdrugbank.com

Future research is aimed at identifying and characterizing a broader range of enzymes, such as esterases and hydrolases, from diverse microorganisms capable of this transformation. Elucidating the genetic basis for these enzymes will enable their heterologous expression and use in biocatalytic processes.

| Enzyme/System | Source Organism/System | Transformation of Fusidic Acid | Reference |

| Esterase | Streptomyces lividans 66 | C-16 deacetylation leading to spontaneous γ-lactone formation | nih.gov |

| Cytochrome P450s | Fusidium coccineum | Involved in the primary biosynthesis of the fusidane scaffold | nih.gov |

| CYP3A4 | Human Liver Microsomes | Phase 1 metabolism (primarily oxidation) | nih.govdrugbank.com |

| Various Enzymes | Microbes | Hydroxylation (C-6, C-7), oxidation (C-3, C-6), and C-16 deacetylation | researchgate.net |

Development of Sustainable Bioproduction Strategies for γ-Lactones

The production of fusidic acid and its derivatives relies heavily on fermentation. Enhancing the efficiency and sustainability of these processes is a significant goal. Current strategies focus on strain improvement, media optimization, and fermentation process control.

Strain improvement of the producing fungus, Fusidium coccineum, has been achieved through techniques like atmospheric and room temperature plasma (ARTP) mutagenesis. nih.gov This has led to high-yield mutant strains where transcriptomic analysis revealed significant up-regulation of key enzymes in the biosynthetic pathway, from precursor supply (e.g., invertase, hexokinase, HMG-CoA reductase) to the final steps. nih.govovid.com

Media optimization is another critical factor for enhancing yield and sustainability. Research has focused on utilizing cost-effective nutrient sources, such as cottonseed cake powder and soybean meal as organic nitrogen sources, to support stable fermentation and improve the final product conversion rate. google.com

Furthermore, precise control over fermentation parameters is crucial. Multi-stage control of dissolved oxygen levels and a batch-feeding strategy to maintain residual sugar concentrations within an optimal range have been shown to significantly improve the productivity of the fusidic acid fermentation process. google.com

Future directions point towards advanced metabolic engineering and synthetic biology approaches. This includes the heterologous expression of the entire fusidic acid biosynthetic gene cluster in more tractable host organisms like Saccharomyces cerevisiae or other fungi. ovid.com Such systems could be engineered to not only overproduce the parent compound but also to directly synthesize derivatives like 16-deacetylfusidic acid γ-lactone by co-expressing the relevant esterase enzymes.

| Strategy | Approach | Outcome | Reference |

| Strain Improvement | ARTP Mutagenesis | High-yield F. coccineum strains with up-regulated biosynthetic genes | nih.gov |

| Media Optimization | Use of cottonseed cake and soybean meal | Stable fermentation and improved yield with low-cost materials | google.com |

| Process Control | Multi-stage dissolved oxygen control and fed-batch culture | Enhanced productivity and final titer of fusidic acid | google.com |

| Future Development | Heterologous Expression | Potential for production in engineered hosts and direct synthesis of derivatives | ovid.com |

Mechanistic Studies of 16-Deacetylfusidic Acid γ-Lactone's Role in Microbiological Systems

The parent compound, fusidic acid, is a well-established bacteriostatic antibiotic that inhibits protein synthesis by binding to and stabilizing the elongation factor G (EF-G) on the ribosome, thereby blocking translocation. frontiersin.orgnih.gov A central question for its metabolites is whether they retain this activity or play a different role.

Structure-activity relationship (SAR) studies have consistently demonstrated that the free carboxylic acid moiety at the C-21 position is indispensable for the antibacterial and anti-mycobacterial activity of fusidic acid. research-nexus.netresearchgate.netnih.gov The formation of the γ-lactone ring in 16-deacetylfusidic acid γ-lactone involves the esterification of this essential C-21 carboxyl group with the C-16 hydroxyl group. This structural modification fundamentally alters a key pharmacophore.

Consequently, 16-deacetylfusidic acid γ-lactone is considered an inactive metabolite. nih.gov Its formation by the esterase from Streptomyces lividans is a mechanism of inactivation, conferring resistance to the antibiotic. nih.gov This suggests that in microbiological systems where such enzymes are present, the γ-lactone represents the end-point of a detoxification pathway, effectively removing the threat posed by fusidic acid.

While the lactone itself is inactive as an antibacterial agent, its presence can serve as a biomarker for specific types of microbial resistance. Future mechanistic studies could explore whether this metabolite has any other, non-antibacterial roles. For instance, it could be investigated for potential effects on quorum sensing, biofilm formation, or as a modulator of host-pathogen interactions, although it currently has no known pharmacological activity. frontiersin.orgnih.gov

| Compound | Key Structural Feature | Role in Protein Synthesis Inhibition | Microbiological Significance |

| Fusidic Acid | Free C-21 carboxylic acid | Active inhibitor of EF-G | Potent bacteriostatic antibiotic |

| 16-Deacetylfusidic Acid γ-Lactone | C-21 carboxyl group is part of a lactone ring | Inactive | Inactivated metabolite; product of a bacterial resistance mechanism |

Design and Synthesis of Advanced γ-Lactone Chemical Probes for Biological Research

To further investigate the biological context of fusidic acid and its metabolites, the development of advanced chemical probes is a promising future direction. Such probes can be used to visualize molecular interactions, identify binding partners, and clarify mechanisms of action and resistance in their native cellular environment.

The design of a chemical probe based on the 16-deacetylfusidic acid γ-lactone scaffold would involve the strategic incorporation of a reporter tag (e.g., a fluorophore like fluorescein (B123965) or rhodamine) or a bio-orthogonal handle (e.g., an azide (B81097) or alkyne group for "click chemistry"). thermofisher.comthermofisher.com These modifications would allow for subsequent conjugation to various reporter molecules. nih.govthermofisher.com

The synthesis of such probes would leverage modern organic chemistry methods. For example, a functional handle could be introduced at a position on the fusidane steroid nucleus that is known to be non-essential for its core structure, such as the C-3 position. researchgate.netnih.gov This modified precursor could then undergo enzymatic or chemical deacetylation and lactonization to yield the final γ-lactone probe.

Once synthesized, these probes could be used in a variety of applications:

Fluorescent Probes: A fluorescently tagged γ-lactone could be used in cellular imaging studies to track its uptake, distribution, and potential off-target interactions within both bacterial and host cells.

Affinity-Based Probes: A γ-lactone probe functionalized with biotin (B1667282) could be used in pull-down assays to confirm its lack of interaction with EF-G and to screen for any unknown binding partners within the proteome.

Activity-Based Probes: While the γ-lactone is inactive, the core scaffold could be used to design probes targeting the enzymes responsible for its formation. A probe mimicking the fusidic acid structure but containing a reactive group could potentially covalently label the active site of the inactivating esterase, facilitating its identification and characterization in various microbial species. springernature.com

These advanced chemical tools would provide invaluable insights into the lifecycle of fusidic acid as an antibiotic, from its primary mechanism of action to the mechanisms by which bacteria evolve to overcome it.

Q & A

Q. What key structural and physicochemical properties of 16-Deacetylfusidic Acid gamma-Lactone are critical for experimental design?

- Methodological Answer: Determine molecular weight, functional groups (e.g., lactone ring, hydroxyl groups), and solubility in polar/non-polar solvents using NMR and mass spectrometry. Stability under varying pH and temperature conditions should be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) . Solubility profiles inform solvent selection for assays, while hygroscopicity impacts storage protocols (desiccants, inert gas) .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

- Methodological Answer: Use reversed-phase HPLC with UV/Vis detection (λ = 210–230 nm for lactones) or LC-MS for enhanced specificity. Calibrate with internal standards (e.g., deuterated analogs) to correct matrix effects. Validate linearity (R² > 0.99), LOD/LOQ, and recovery rates (80–120%) per ICH guidelines. For structural confirmation, employ 2D NMR (COSY, HSQC) .

Q. How should researchers handle batch-to-batch variability in synthesized this compound?

- Methodological Answer: Implement QC checks via HPLC purity analysis (>95%) and Karl Fischer titration for moisture content. For bioassays, pre-test solubility and bioactivity (e.g., MIC assays) across batches. If variability persists, standardize synthesis conditions (e.g., reaction time, purification columns) and document deviations .

Advanced Research Questions

Q. What experimental strategies minimize by-products during the synthesis of this compound?

- Methodological Answer: Optimize reaction kinetics using Design of Experiments (DoE) to test catalysts (e.g., lipases vs. acid catalysts), temperature (40–80°C), and solvent polarity. Monitor intermediates via TLC/GC-MS. Purify via preparative HPLC or crystallization (solvent: antisolvent ratio 1:3). Reduce oxidation byproducts using nitrogen atmospheres .

Q. How can contradictions in the compound’s bioactivity data across in vitro models be resolved?

- Methodological Answer: Conduct meta-analysis to identify confounding variables (e.g., cell line viability, serum concentration). Replicate studies with standardized protocols (e.g., ATCC cell lines, serum-free media). Apply statistical equivalence testing (e.g., two one-sided t-tests) to assess if differences exceed experimental error .

Q. What methodologies assess the ecological impact of this compound in microbial communities?

- Methodological Answer: Use OECD 301 biodegradation tests (28-day aerobic/anaerobic conditions) and soil microcosms to measure half-life (t½). Quantify bioaccumulation potential via log Kow (octanol-water partition coefficient). For toxicity, perform Microtox® assays (EC50 for Vibrio fischeri) and algal growth inhibition tests .

Q. How do researchers evaluate the stability of this compound under long-term storage conditions?

- Methodological Answer: Conduct ICH Q1A-compliant stability studies: store samples at -20°C, 4°C, and 25°C/60% RH. Analyze degradation products monthly via HPLC-UV. Use Arrhenius modeling to predict shelf life. For light sensitivity, expose to ICH Q1B photostability conditions (1.2 million lux hours) .

Data Analysis & Presentation

Q. What statistical approaches are recommended for interpreting dose-response data of this compound?

- Methodological Answer: Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals. Assess outliers via Grubbs’ test. For reproducibility, include triplicate experiments and ANOVA with post-hoc Tukey tests .

Q. How should researchers present large datasets (e.g., metabolomics) involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.